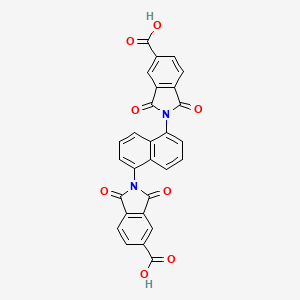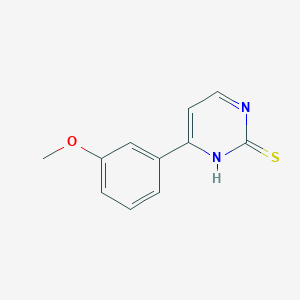![molecular formula C16H18N2OS B6106621 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a selective antagonist of the muscarinic M1 receptor, which is involved in the regulation of cognitive function. By blocking this receptor, this compound increases the release of acetylcholine, which enhances cognitive function and memory retention.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory retention in preclinical models of Alzheimer's disease, schizophrenia, and traumatic brain injury. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is its selectivity for the muscarinic M1 receptor, which reduces the risk of off-target effects. However, the low yield of the synthesis method and the limited solubility of this compound in water may limit its use in lab experiments.
Orientations Futures
There are several future directions for the research on 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. One potential direction is to investigate the efficacy of this compound in clinical trials for the treatment of cognitive impairment associated with Alzheimer's disease, schizophrenia, and traumatic brain injury. Another potential direction is to explore the use of this compound in combination with other drugs for the treatment of cognitive impairment. Finally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water.
Méthodes De Synthèse
The synthesis of 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves a multi-step process that starts with the reaction of 4-methylphenylacetonitrile and isopropyl magnesium bromide to form 4-methylphenylpropan-2-ylamine. This intermediate is then reacted with 2,3-dihydrothiophen-2-one to form the final product, this compound. The yield of this synthesis method is reported to be around 30%.
Applications De Recherche Scientifique
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and traumatic brain injury. In these studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-6-propan-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-9(2)13-8-12-15(19)17-14(18-16(12)20-13)11-6-4-10(3)5-7-11/h4-9,14,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRFPYJHGFNWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=C(C=C(S3)C(C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)

![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)
![8,9-bis(4-chlorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6106613.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6106650.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)